3-sec-butylphenyl-N-methyl-N-thiophenylcarbamate m-sec-butylphenyl-N-methyl-N-thiophenylcarbamate RE 11775 RE-11775
Canonical SMILES
CCC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Radalbuvir, also known as GS-9669, is an experimental antiviral drug for the treatment of hepatitis C virus (HCV) infection developed by Gilead Sciences. Radalbuvir acts as an NS5B inhibitor. It is currently in clinical trials.
Heat shock protein 90 inhibitor and antifungal antibiotic. Binds to the N-terminal ATP/ADP-binding domain suppressing cell transformation induced by src, ras and mos. Induces cell cycle arrest at G1-S phase. Shows antiangiogenic effects in vivo. Radicicol is an inhibitor of heat shock protein 90 (Hsp90; IC50 = <1 mM). It inhibits p23 from associating with Hsp90, suppresses signaling through HIF-1α, and decreases levels of progesterone receptor, Raf-1, p185erb82, and mutant p53.3,4 Radicicol also binds to and inhibits DNA topoisomerase type II proteins and GRP94 through an ATPase domain common to Hsp90.3,5 Radicicol is an antifungal macrolactone antibiotic, obtained from Diheterospora chlamydosporia and Chaetomium chiversii that inhibits protein tyrosine kinase and heat shock protein 90 (Hsp90). It has a role as a tyrosine kinase inhibitor, an antifungal agent and a metabolite. It is a macrolide antibiotic, an epoxide, an enone, a cyclic ketone, a member of phenols and a member of monochlorobenzenes.
Radezolid is an oxazolidinone antibiotic and a derivative of linezolid. It is active against a variety of bacterial clinical isolates, including strains of methicillin-sensitive and -resistant S. aureus, vancomycin-sensitive and -resistant E. faecalis and E. faecium, and linezolid-resistant S. aureus, S. epidermidis, E. faecalis, E. faecium, and S. pneumoniae (MICs = ≤0.25-64 µg/ml). Radezolid is also active against L. monocytogenes, S. aureus, L. pneumophila, and S. epidermidis in THP-1 macrophages (EC50s = 0.62, 0.63, 8.45, and 2.99 mg/L, respectively). It inhibits protein translation in isolated wild-type and linezolid-resistant S. aureus 70S ribosomes but not rabbit reticulocyte lysates (IC50s = 0.02, 0.03, and >2 µM, respectively). Radezolid is efficacious in a mouse model of S. pneumoniae-induced peritonitis with a 50% protective dose (PD50) value of 1.3 mg/kg per day. Radezolid, also known as RX-1741, is a novel oxazolidinone antibiotic being developed by Rib-X Pharmaceuticals, Inc. for the treatment of serious multi-drug–resistant infections. Radezolid has completed two phase-II clinical trials. One of these clinical trials was for uncomplicated skin and skin-structure infections (uSSSI) and the other clinical trial was for community acquired pneumonia (CAP).
Radiprodil is an antagonist of NR2B subunit-containing NMDA receptors (IC50 = 8 nM). It is selective for NR2B subunit-containing NMDA receptors over NR1 and NR2A subunit-containing NMDA receptors at 15 µM. Radiprodil (10 nM) reduces amyloid β (1-42) (Aβ42) and Aβ40-induced decreases in dendritic spine density in mouse hippocampal CA1 pyramidal neurons. Radiprodil (2 mg/kg) restores novel object-stimulated locomotion in a marmoset model of MPTP-induced Parkinson's disease. Radiprodil, also known as RGH-896, is an orally active and selective NMDA receptors antagonist which was evaluated as potential treatmen of neuropathic pain associated with diabetic peripheral neuropathy (DPNP). Treatment with radiprodil did not show statistically significant or clinically meaningful reductions in mean daily pain scores, the primary endpoint, compared to placebo for any of the dosages studied. Based on preclinical pharmacology Radiprodil was a potential therapeutic agent in treatment of neuropathic pain and possibly other chronic pain conditions.
Radequinil, also known as AC-3933, is a novel benzodiazepine GABA receptor inverse agonist potentially for the treatment of Alzheimer's disease. It is shown to have a procognitive effect of AC-3933 in aged mice, and synergistic effect of combination with donepezil in scopolamine-treated mice.
Rafigrelide is a platelet aggregation inhibitor. Rafigrelide treatment prolonged clot formation time and reduced clot strength. Platelets play a central role in atherothrombotic events.